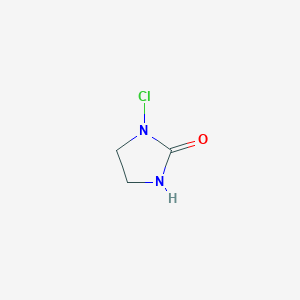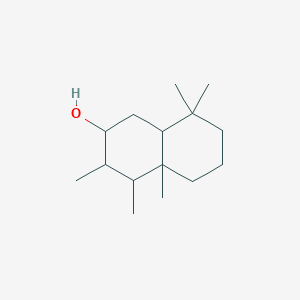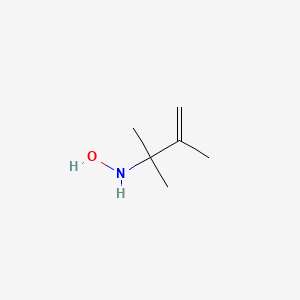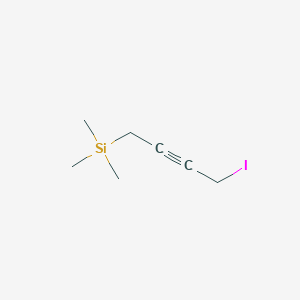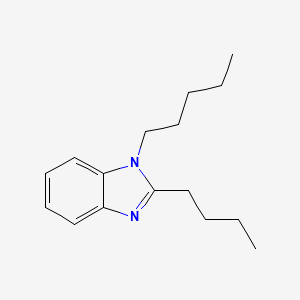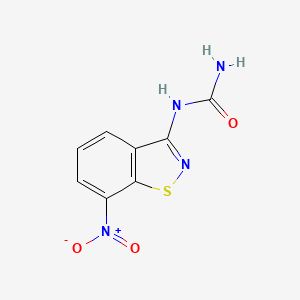![molecular formula C9H11NO3 B14318193 (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol CAS No. 105551-04-0](/img/structure/B14318193.png)
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol is a complex organic compound characterized by its unique dioxinopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dioxinopyridine ring, followed by the introduction of the methyl and hydroxymethyl groups. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: It can be used in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxinopyridine structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)amine
- (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid
Uniqueness
Compared to similar compounds, (8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol stands out due to its specific hydroxymethyl group, which imparts unique reactivity and potential biological activity. This functional group allows for further chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
105551-04-0 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(8-methyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-6-9-8(4-12-5-13-9)7(3-11)2-10-6/h2,11H,3-5H2,1H3 |
InChI Key |
ARNOWFBQZLOFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OCOC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



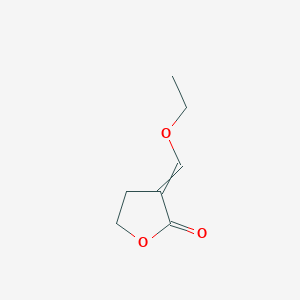
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
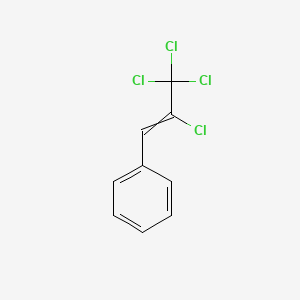

![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
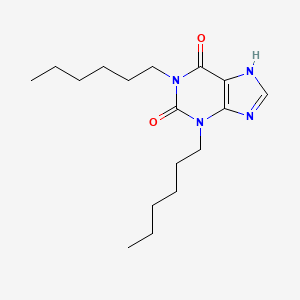
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
